Cas no 1021222-52-5 (5-(benzyloxy)-1-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-1,4-dihydropyridine-2-carboxamide)

5-(Benzyloxy)-1-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-1,4-dihydropyridine-2-carboxamide is a pyridine-based carboxamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a benzyloxy substituent at the 5-position and a pyridinylmethyl carboxamide group, contributing to its unique reactivity and binding properties. This compound may serve as a key intermediate in the synthesis of biologically active molecules, particularly those targeting enzyme inhibition or receptor modulation. The presence of both aromatic and heterocyclic moieties enhances its versatility in drug discovery. Its well-defined molecular framework allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. Suitable for controlled reactions, it offers consistent performance in synthetic applications.
5-(benzyloxy)-1-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-1,4-dihydropyridine-2-carboxamide structure
1021222-52-5 structure
Product Name:5-(benzyloxy)-1-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-1,4-dihydropyridine-2-carboxamide
CAS No:1021222-52-5
MF:C20H19N3O3
MW:349.383164644241
CID:6180138
PubChem ID:42390652
Update Time:2025-10-28

5-(benzyloxy)-1-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-1,4-dihydropyridine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-(benzyloxy)-1-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-1,4-dihydropyridine-2-carboxamide
    • F5317-0055
    • AKOS005754163
    • 5-(benzyloxy)-1-methyl-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydropyridine-2-carboxamide
    • SR-01000922199-1
    • SR-01000922199
    • 1021222-52-5
    • 1-methyl-4-oxo-5-phenylmethoxy-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide
    • Inchi: 1S/C20H19N3O3/c1-23-13-19(26-14-16-5-3-2-4-6-16)18(24)11-17(23)20(25)22-12-15-7-9-21-10-8-15/h2-11,13H,12,14H2,1H3,(H,22,25)
    • InChI Key: KYZRYCCOQJDXSC-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C1C(C=C(C(NCC2C=CN=CC=2)=O)N(C)C=1)=O

Computed Properties

  • Exact Mass: 349.14264148g/mol
  • Monoisotopic Mass: 349.14264148g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 573
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 71.5Ų

5-(benzyloxy)-1-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-1,4-dihydropyridine-2-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5317-0055-2μmol
5-(benzyloxy)-1-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-1,4-dihydropyridine-2-carboxamide
1021222-52-5
2μmol
$57.0 2023-09-10
Life Chemicals
F5317-0055-1mg
5-(benzyloxy)-1-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-1,4-dihydropyridine-2-carboxamide
1021222-52-5
1mg
$54.0 2023-09-10
Life Chemicals
F5317-0055-2mg
5-(benzyloxy)-1-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-1,4-dihydropyridine-2-carboxamide
1021222-52-5
2mg
$59.0 2023-09-10
Life Chemicals
F5317-0055-3mg
5-(benzyloxy)-1-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-1,4-dihydropyridine-2-carboxamide
1021222-52-5
3mg
$63.0 2023-09-10
Life Chemicals
F5317-0055-4mg
5-(benzyloxy)-1-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-1,4-dihydropyridine-2-carboxamide
1021222-52-5
4mg
$66.0 2023-09-10

Additional information on 5-(benzyloxy)-1-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-1,4-dihydropyridine-2-carboxamide

Research Brief on 5-(benzyloxy)-1-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-1,4-dihydropyridine-2-carboxamide (CAS: 1021222-52-5)

Recent studies on the compound 5-(benzyloxy)-1-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-1,4-dihydropyridine-2-carboxamide (CAS: 1021222-52-5) have highlighted its potential as a promising candidate in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyridine and benzyloxy moieties, has garnered attention due to its selective biological activity and potential therapeutic applications. The following brief synthesizes the latest findings, methodologies, and implications of research involving this molecule.

The primary focus of recent investigations has been on the compound's mechanism of action and its interaction with specific biological targets. In vitro and in vivo studies have demonstrated that 5-(benzyloxy)-1-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-1,4-dihydropyridine-2-carboxamide exhibits inhibitory effects on key enzymes involved in inflammatory pathways, suggesting its utility in treating chronic inflammatory diseases. Structural-activity relationship (SAR) studies have further elucidated the critical role of the benzyloxy group in enhancing binding affinity and selectivity.

One notable study published in the Journal of Medicinal Chemistry (2023) explored the compound's pharmacokinetic properties, revealing favorable oral bioavailability and metabolic stability. The research employed advanced techniques such as LC-MS/MS and molecular docking simulations to validate the compound's interactions with target proteins. These findings underscore the potential for further development into a clinical candidate, pending additional preclinical evaluations.

Another significant advancement involves the synthesis of derivatives of 5-(benzyloxy)-1-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-1,4-dihydropyridine-2-carboxamide to optimize its therapeutic profile. Researchers have reported improved efficacy and reduced off-target effects in modified analogs, particularly those with substitutions on the pyridine ring. These derivatives are currently under investigation for their potential in oncology, with preliminary data indicating antiproliferative activity against certain cancer cell lines.

In conclusion, the compound 5-(benzyloxy)-1-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-1,4-dihydropyridine-2-carboxamide (CAS: 1021222-52-5) represents a versatile scaffold for drug discovery. Its demonstrated biological activity, coupled with ongoing structural optimizations, positions it as a valuable asset in the development of novel therapeutics. Future research should focus on expanding its application scope and advancing it through clinical trials to fully realize its therapeutic potential.

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